molecular formula C26H31N3O4 B2760402 (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1235710-52-7

(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2760402
CAS No.: 1235710-52-7
M. Wt: 449.551
InChI Key: BRWSXJXBGGCIPS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 3,4-dimethylphenyl group at position 1 and a piperidin-4-ylmethyl moiety at the carboxamide nitrogen. The piperidine ring is further modified with a (3-(furan-2-yl)acryloyl) group, introducing a conjugated α,β-unsaturated ketone linked to a furan heterocycle. The (E)-configuration of the acryloyl group is critical for maintaining structural rigidity and electronic properties, which may influence biological interactions such as enzyme binding or receptor affinity .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-18-5-6-22(14-19(18)2)29-17-21(15-25(29)31)26(32)27-16-20-9-11-28(12-10-20)24(30)8-7-23-4-3-13-33-23/h3-8,13-14,20-21H,9-12,15-17H2,1-2H3,(H,27,32)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWSXJXBGGCIPS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential biological activities due to its unique structural features. It contains a pyrrolidine ring, a furan moiety, and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N3O4C_{26}H_{31}N_{3}O_{4}, with a molecular weight of 445.55 g/mol. The structure includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Furan side chain : Contributes to the compound's reactivity and potential biological interactions.
  • Carboxamide group : May participate in various biochemical reactions.

Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, particularly in cancer treatment. The mechanisms include:

  • Apoptosis Induction : Studies indicate that derivatives of pyrrolidine compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : These compounds may inhibit cell proliferation by interfering with cell cycle progression.

Biological Activity Overview

Research has shown that similar compounds exhibit a range of biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
This compoundPyrrolidine ring, furan side chainPotential anti-cancer activityComplex multi-functional structure
N-(2-hydroxyphenyl)-5-oxopyrrolidinePyrrolidine ring with hydroxyl groupAntioxidant propertiesSimpler structure with fewer substituents
Acrylamide derivativesAcrylamide functional groupVaries widely depending on substituentsHighly reactive due to double bond
Furan-containing compoundsFuran ringAntimicrobial and anti-inflammatory effectsDiverse biological activities

Anti-Cancer Activity

A study on pyrrolidine derivatives revealed their effectiveness against cervical cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific compound's structural features enhance its interaction with biological targets involved in cancer pathways.

Interaction Studies

Molecular docking simulations have been employed to assess the binding affinities of this compound with various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) have been used to quantify these interactions, providing insights into the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds provide a basis for comparative analysis:

Compound Name Key Structural Features Differences from Target Compound Potential Implications References
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine-3-carboxamide, 4-fluorophenyl, thiadiazole substituent Replaces dimethylphenyl with fluorophenyl; thiadiazole instead of furan-acryloyl-piperidine Reduced lipophilicity; altered electronic profile may affect target selectivity
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide Furan-2-ylmethyl group, tetrahydrothiophene sulfone, naphthalene carboxamide Larger aromatic system (naphthalene); sulfone group instead of acryloyl Increased steric bulk; sulfone may enhance solubility or metabolic stability
1-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid 5-oxopyrrolidine-3-carboxylic acid, tetrahydropyrimidine substituent Carboxylic acid instead of carboxamide; tetrahydropyrimidine substituent Acidic group may alter ionization state and membrane permeability
N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide Piperidine-3-carboxamide, furan-2-ylbenzoyl group Benzoyl linker instead of acryloyl; lacks pyrrolidine core Reduced conformational flexibility; altered π-π stacking interactions

Key Comparative Insights

The furan-acryloyl-piperidine moiety introduces conjugated π-electrons, which may enhance binding to targets requiring planar recognition (e.g., kinases) compared to bulkier substituents like naphthalene in .

Impact of Heterocycles :

  • Thiadiazole in and sulfone in introduce electronegative atoms, which could modulate hydrogen-bonding interactions versus the furan’s oxygen lone pairs in the target compound.
  • The acryloyl group’s (E)-configuration in the target compound provides rigidity absent in compounds with flexible benzoyl linkers (e.g., ).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 5-oxopyrrolidine-3-carboxamide precursor with a pre-functionalized piperidine intermediate, similar to methods described for .
  • Compared to thiadiazole-containing analogues , the furan-acryloyl group may require milder reaction conditions due to reduced steric hindrance.

Research Findings and Data

  • Spectroscopic Characterization : The target compound’s structure can be confirmed via $ ^1H $-NMR and $ ^{13}C $-NMR, as demonstrated for structurally related pyrrolidine derivatives in . Key signals would include the acryloyl carbonyl (~165–170 ppm in $ ^{13}C $-NMR) and furan protons (6.3–7.4 ppm in $ ^1H $-NMR).
  • Biological Activity : While direct activity data for the target compound is unavailable, analogues like and show activity in enzyme inhibition assays, suggesting the 5-oxopyrrolidine carboxamide scaffold is pharmacologically relevant.

Q & A

Q. What are the key steps for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, typically starting with coupling reactions between substituted piperidine and pyrrolidine precursors. For example, similar compounds were synthesized via:

  • Step 1 : Condensation of (S)-piperidine-2-carboxylic acid derivatives with aldehydes (e.g., 3-fluorobenzaldehyde) .
  • Step 2 : Functionalization of the piperidine ring with acryloyl groups under controlled anhydrous conditions .
  • Step 3 : Final coupling with the pyrrolidine-carboxamide moiety using carbodiimide-based coupling agents . Critical parameters : Solvent polarity (e.g., p-xylene for reflux), temperature (reflux at ~140°C), and stoichiometric ratios of intermediates .

Q. How can structural confirmation be achieved for this compound?

Use a combination of:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyrrolidone carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve stereochemistry of the acryloyl (E)-configuration and piperidine-pyrrolidine linkage .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Methodology :

  • Catalyst screening : Test coupling agents like HATU vs. EDCI/HOBt to improve efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 6 hours) while maintaining >90% purity .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts . Data-driven approach : Compare yields from Table 14 (patent data) vs. journal protocols to identify discrepancies in solvent/base combinations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Target validation : Use kinase inhibition assays (e.g., ADP-Glo™) to confirm selectivity for specific kinases (e.g., MET or Aurora kinases) .
  • Structural analogs : Compare activity of derivatives lacking the furan-acryloyl group to pinpoint pharmacophoric elements .
  • Meta-analysis : Cross-reference patent claims (e.g., IC50_{50} values in EP 4 374 877 A2) with peer-reviewed IC50_{50} data to assess reproducibility .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking studies : Map the acryloyl-piperidine moiety to ATP-binding pockets of target kinases using AutoDock Vina .
  • MD simulations : Evaluate stability of the (E)-configured acryloyl group in aqueous vs. lipid bilayer environments .
  • QSAR models : Correlate substituent electronegativity (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with logP and bioactivity .

Methodological Challenges

Q. What analytical techniques are critical for detecting degradation products?

  • HPLC-DAD/MS : Monitor stability under accelerated conditions (40°C/75% RH) to identify hydrolyzed products (e.g., free pyrrolidine-carboxylic acid) .
  • TGA/DSC : Assess thermal degradation profiles and identify melting points of polymorphs .
  • NMR kinetics : Track real-time decomposition of the furan ring in acidic buffers .

Q. How can regioselectivity issues in piperidine functionalization be mitigated?

  • Protecting group strategy : Use Boc groups on the piperidine nitrogen to direct acryloylation to the 4-position .
  • Lewis acid catalysis : Employ ZnCl2_2 to enhance electrophilic substitution at the desired position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.